N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole ring, a nitrofuran moiety, and a carboxamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Nitrofuran Moiety: The nitrofuran moiety can be synthesized by nitration of a furan ring followed by functional group transformations.
Coupling of the Benzothiazole and Nitrofuran Units: The benzothiazole and nitrofuran units can be coupled through an amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under suitable conditions.
Substitution: The benzothiazole ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the nitrofuran moiety.
Enzyme Inhibition: Possible application as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Cancer Research: Investigation of its potential anticancer properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide would depend on its specific application. For example:
Antimicrobial Activity: The nitrofuran moiety may interact with microbial DNA, leading to inhibition of replication and cell death.
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Nitrofuran Derivatives: Compounds like nitrofurantoin and furazolidone.
Uniqueness
Structural Complexity: The combination of benzothiazole, nitrofuran, and carboxamide groups in a single molecule.
Biological Activity: Potential for diverse biological activities due to the presence of multiple functional groups.
This outline provides a comprehensive overview of the compound and its potential applications
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-13-8-9-15(28-2)18-19(13)30-21(22-18)23(12-14-6-4-3-5-7-14)20(25)16-10-11-17(29-16)24(26)27/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXRPPPUBSZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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